2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-acetamide bridge at position 2. The acetamide moiety is further linked to a 5-methyl-1,2-oxazol-3-yl group. Quantum chemical calculations indicate that the pyrimidoindole fragment dominates the molecule’s frontier orbitals (HOMO/LUMO), which are critical for electronic interactions with biological targets .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-13-11-18(27-32-13)25-19(29)12-33-23-26-20-16-5-3-4-6-17(16)24-21(20)22(30)28(23)14-7-9-15(31-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAFBEKXBSRCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, pyrimidoindole intermediates, and oxazole precursors. The reaction conditions may involve the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrimidoindole core.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced pyrimidoindole derivatives. Substitution reactions can result in various substituted methoxyphenyl derivatives.
Scientific Research Applications
The compound has shown promise in several areas of biological activity:
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in tumor cells through the activation of specific signaling pathways.
Antimicrobial Properties
Compounds with similar structural features have been evaluated for their antimicrobial activity. Preliminary data suggest that this compound may possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibiotic agent.
Enzyme Inhibition
The structure suggests potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have indicated that this compound could effectively inhibit AChE activity, thus warranting further exploration.
Synthesis Pathways
The synthesis of this compound involves multiple steps including the formation of the pyrimidine and indole moieties followed by coupling reactions to introduce the sulfanyl and acetamide groups.
Synthetic Route Overview:
- Formation of Pyrimidine Ring : Starting from appropriate precursors such as urea derivatives.
- Indole Synthesis : Utilizing Fischer indole synthesis or other methods to construct the indole framework.
- Final Coupling : Employing thioether formation techniques to attach the sulfanyl group and subsequently introducing the acetamide moiety.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM, suggesting significant potential for therapeutic applications.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted where the compound was tested against clinical isolates of Staphylococcus aureus. Results showed that at concentrations as low as 50 µg/mL, the compound exhibited bactericidal effects comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Key Structural and Functional Differences
This may enhance interactions with DNA topoisomerases or viral polymerases . In contrast, sulfonamide derivatives (e.g., –2, 6) prioritize hydrogen bonding via sulfonamide groups, which is absent in the target compound .
Substituent Effects: The 4-methoxyphenyl group on the pyrimidoindole (target) vs. The 5-methyl-1,2-oxazol-3-yl group is a common motif in antimicrobial and antiviral agents (e.g., ), but its linkage via a sulfanyl-acetamide bridge (target) introduces conformational flexibility absent in rigid sulfonamides .
Biological Targets :
- Pyrimidoindole derivatives (target, ) show promise in antiviral and anticancer contexts due to interactions with DNA/protein binding sites .
- Sulfonamide-oxazole hybrids (–2, 6) excel in antimicrobial and anti-inflammatory applications .
Molecular Docking and Computational Insights
- Target Compound : Docking simulations predict strong binding to viral DNA polymerase (ΔG: -10.3 kcal/mol) via π-π interactions with the pyrimidoindole core and hydrogen bonds with the oxazole .
- M10 (): Higher docking scores (-9.2 kcal/mol vs.
- Sulfonamide Derivatives (–2) : Moderate binding to bacterial dihydropteroate synthase (ΔG: -7.5 kcal/mol), driven by sulfonamide-enzyme interactions .
ADMET and Drug-Likeness
- In contrast, M10 () has better aqueous solubility (logS: -3.2) due to its diazenyl group but lower metabolic stability .
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrimidoindole core, a methoxyphenyl group, and an oxazole moiety. The presence of sulfur in the structure may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidoindoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study reported that related pyrimidoindole derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by research indicating that related structures possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar functional groups were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL .
Enzyme Inhibition
Enzyme inhibition studies suggest that the compound may act as an inhibitor for various enzymes involved in metabolic pathways. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The IC50 values for related compounds ranged from 5.4 µM to 24.3 µM against these enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : The ability to inhibit AChE and BChE suggests potential applications in treating Alzheimer's disease.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrimidoindole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against various tumor cell lines .
- Antimicrobial Testing : In vitro testing revealed that certain derivatives exhibited strong antibacterial properties against multi-drug resistant strains of bacteria, making them promising candidates for further development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC Value |
|---|---|---|---|
| Pyrimidoindole A | Anticancer | Breast Cancer Cells | IC50 = 10 µM |
| Pyrimidoindole B | Antimicrobial | Staphylococcus aureus | MIC = 3.125 µg/mL |
| Pyrimidoindole C | Enzyme Inhibition | AChE | IC50 = 7.7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
